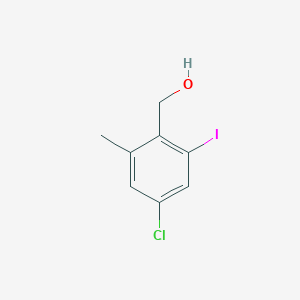

(4-Chloro-2-iodo-6-methylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chloro-2-iodo-6-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRNAMJEEYPIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CO)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Iodo 6 Methylphenyl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgresearchgate.net For (4-Chloro-2-iodo-6-methylphenyl)methanol, the primary disconnection involves a Functional Group Interconversion (FGI), identifying the hydroxymethyl group as being derivable from a more stable carbonyl functional group.

The most logical retrosynthetic disconnection is the C-O bond of the primary alcohol, which points to the corresponding aldehyde, 4-Chloro-2-iodo-6-methylbenzaldehyde, as the immediate precursor. This transformation is a standard reduction of a carbonyl group.

Further disconnection of the aromatic core involves breaking the carbon-halogen bonds. The iodo and chloro groups can be disconnected, leading back to a simpler, substituted toluene (B28343) precursor. A plausible starting material is 4-chloro-2-methylaniline (B164923), which provides the correct orientation for the methyl and chloro groups. The synthesis would then require the regioselective introduction of an iodine atom and the conversion of the aniline (B41778) group into the desired aldehyde, which is subsequently reduced.

This analysis highlights two key stages: the construction of the substituted aromatic core and the final functional group manipulation.

Precursor Synthesis and Functional Group Interconversions

The forward synthesis relies on the preparation of a key aldehyde intermediate, followed by its reduction.

The synthesis of the key precursor, 4-Chloro-2-iodo-6-methylbenzaldehyde, can be envisioned starting from 4-chloro-2-methylaniline. wikipedia.org A plausible synthetic sequence is outlined below:

Diazotization and Sandmeyer-type Reaction: The amino group of 4-chloro-2-methylaniline can be converted into a diazonium salt using sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. orgsyn.org This diazonium intermediate is highly versatile.

Iodination: The diazonium salt can be treated with potassium iodide in a Sandmeyer reaction to introduce the iodine atom, yielding 1-chloro-5-iodo-3-methylbenzene.

Formylation: The introduction of the aldehyde group to form 4-Chloro-2-iodo-6-methylbenzaldehyde is the most challenging step. A potential route involves lithiation directed by one of the existing halogens, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). However, regioselectivity can be difficult to control. An alternative, more controlled approach would involve starting with a different precursor where the aldehyde or a precursor group is already present.

An alternative strategy could start with 2-methylaniline. The synthesis would proceed via:

Protection: Acetylation of the amino group to form N-(2-methylphenyl)acetamide.

Chlorination: Electrophilic chlorination, which would be directed by the activating acetamido group to the para position, yielding N-(4-chloro-2-methylphenyl)acetamide.

Iodination: Introduction of iodine. The directing effects of the acetamido and methyl groups would favor iodination at the position ortho to the acetamido group. Reagents such as N-iodosuccinimide (NIS) can be used for this step. researchgate.net

Conversion to Aldehyde: The acetamido group can be hydrolyzed back to an amino group, which is then converted to a diazonium salt. A subsequent Sandmeyer-type reaction using formaldoxime (B1209246) in the presence of a copper salt can yield the desired 4-Chloro-2-iodo-6-methylbenzaldehyde. orgsyn.org

The final step in the synthesis is the reduction of the aldehyde group in 4-Chloro-2-iodo-6-methylbenzaldehyde to the primary alcohol, (4-Chloro-2-iodo-6-methylphenyl)methanol. This is a common and high-yielding transformation in organic synthesis. ncert.nic.in

Several reagents are effective for this purpose, with sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being the most common. ncert.nic.in NaBH₄ is a milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol (B145695) at room temperature, and is highly selective for aldehydes and ketones. LiAlH₄ is a much stronger reducing agent and must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup. While highly effective, its reactivity is less chemoselective. Given the functional groups present in the precursor, the milder conditions offered by NaBH₄ are generally preferred.

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to Room Temperature | High for aldehydes/ketones |

| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether (anhydrous) | 0°C to Reflux | Reduces most carbonyls and esters |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl Acetate | Room Temperature, Pressure | Reduces C=C, C=O; can cleave C-halogen bonds |

Advanced Synthetic Approaches to the Aromatic Core

Modern synthetic methods offer more elegant and regioselective routes to highly substituted aromatic rings, avoiding some of the potential isomeric mixture issues of classical electrophilic substitution.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.org The method relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, directing deprotonation (lithiation) to the adjacent ortho position. wikipedia.orgbaranlab.org

A potential DoM strategy for this target molecule could start with 4-chloro-2-methylaniline.

Installation of a DMG: The aniline is first converted into a potent DMG, such as a pivalamide (B147659) (CONHC(CH₃)₃) or a carbamate. These groups are strong directing groups. uwindsor.caharvard.edu

Directed Lithiation: The resulting compound is treated with a strong lithium base, such as sec-butyllithium (B1581126) or n-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). The DMG directs the lithiation specifically to the C6 position, which is ortho to the DMG.

Iodination: The generated aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to install the iodine atom at the C2 position (relative to the original methyl group).

Conversion to Hydroxymethyl Group: Finally, the DMG must be converted into the hydroxymethyl group. This can be a multi-step process, for example, involving hydrolysis of the amide back to the aniline, followed by diazotization, conversion to a nitrile via a Sandmeyer reaction, hydrolysis to a carboxylic acid, and finally reduction to the alcohol. This lengthy sequence makes DoM a powerful but potentially low-yielding approach if the final transformations are complex.

Achieving the specific 1,2,3,5-substitution pattern on the benzene (B151609) ring requires careful control of regioselectivity during halogenation steps. The directing effects of the substituents are paramount. The methyl group is an ortho-, para-director, while halogens are deactivating but also ortho-, para-directing.

Starting with a precursor like 2-methylphenol or 2-methylaniline allows for the exploitation of the strong activating and directing effects of the hydroxyl or amino group. For instance, starting from 4-chloro-2-methylphenol:

The strong activating -OH group directs electrophiles to its ortho and para positions. Since the para position is blocked by chlorine, iodination would be directed to the position ortho to the hydroxyl group (C6).

Reagents like iodine in the presence of silver salts (e.g., Ag₂SO₄) have been shown to provide specific regioselectivity in the iodination of chlorinated phenols and anilines, which could be exploited to achieve the desired isomer. nih.govuky.edunih.gov

Once the 4-chloro-2-iodo-6-methylphenol (B1463694) is formed, the phenolic hydroxyl group would need to be converted to a hydroxymethyl group. This is not a trivial transformation and would likely involve multiple steps, such as conversion to a triflate, palladium-catalyzed carbonylation to an ester, and subsequent reduction.

Optimization of Reaction Conditions and Yields

The reduction of 4-chloro-2-iodo-6-methylbenzaldehyde to (4-chloro-2-iodo-6-methylphenyl)methanol can be achieved using various reducing agents. The optimization of this transformation would involve a systematic study of several key parameters to maximize the yield and minimize side reactions.

Key Parameters for Optimization:

Reducing Agent: The choice of reducing agent is crucial. Mild reducing agents are generally preferred to avoid over-reduction or side reactions involving the halogen substituents.

Solvent: The solvent can significantly influence the reaction rate and selectivity by affecting the solubility of the reactants and the stability of intermediates.

Temperature: Temperature control is essential to manage the reaction kinetics. Lower temperatures are often employed to enhance selectivity and reduce the formation of byproducts.

Reaction Time: Monitoring the reaction progress is necessary to determine the optimal time for achieving complete conversion without significant product degradation.

Stoichiometry: The molar ratio of the reducing agent to the aldehyde must be optimized to ensure complete reduction while minimizing waste and simplifying purification.

Hypothetical Optimization Study:

A hypothetical study to optimize the synthesis of (4-chloro-2-iodo-6-methylphenyl)methanol via the reduction of 4-chloro-2-iodo-6-methylbenzaldehyde could involve screening various conditions, as detailed in the interactive table below.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| 1 | Sodium Borohydride (NaBH₄) | Methanol | 0 to 25 | 2 | 85 |

| 2 | Sodium Borohydride (NaBH₄) | Ethanol | 0 to 25 | 2 | 88 |

| 3 | Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | -78 to 0 | 1 | 92 |

| 4 | Diisobutylaluminium Hydride (DIBAL-H) | Dichloromethane (DCM) | -78 | 3 | 90 |

| 5 | Sodium Borohydride (NaBH₄) with CeCl₃·7H₂O (Luche Reduction) | Methanol | 25 | 1 | 95 |

This table presents hypothetical data based on typical conditions for the reduction of substituted benzaldehydes.

The Luche reduction (Entry 5), employing sodium borohydride in the presence of cerium(III) chloride, is often an excellent method for the chemoselective reduction of aldehydes in the presence of other functional groups, and could be expected to provide a high yield of the desired product under mild conditions. Further optimization could involve fine-tuning the reaction time and temperature for this specific system to push the yield even higher and ensure the complete consumption of the starting aldehyde.

Stereochemical Considerations in Related Arylmethanol Syntheses

While (4-Chloro-2-iodo-6-methylphenyl)methanol itself is achiral, the synthesis of related chiral arylmethanols, where a stereocenter is present at the benzylic carbon, requires careful consideration of stereochemistry. The principles guiding the stereoselective synthesis of such compounds are directly applicable to understanding the formation of chiral analogs of the target molecule.

Strategies for Stereoselective Synthesis:

Enantioselective Reduction of a Prochiral Ketone: If the synthetic route proceeds through a ketone precursor (e.g., 4-chloro-2-iodo-6-methylacetophenone), its asymmetric reduction can yield an enantiomerically enriched alcohol. This is often achieved using chiral catalysts.

Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst with a borane (B79455) source to achieve highly enantioselective reductions of prochiral ketones. The steric and electronic properties of the substituents on the aromatic ring would influence the facial selectivity of the hydride attack.

Noyori Asymmetric Hydrogenation: Ruthenium-based catalysts with chiral phosphine (B1218219) ligands are highly effective for the asymmetric hydrogenation of a wide range of ketones, often providing excellent enantioselectivities.

Enantioselective Addition of a Nucleophile to an Aldehyde: The addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the corresponding aldehyde in the presence of a chiral ligand or auxiliary can lead to the formation of a specific enantiomer of the resulting secondary alcohol. The significant steric hindrance around the carbonyl group in 4-chloro-2-iodo-6-methylbenzaldehyde would likely play a crucial role in the diastereomeric transition states, influencing the stereochemical outcome.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. For instance, a chiral auxiliary could be incorporated into the aldehyde or a nucleophile, and after the stereoselective reaction, the auxiliary is removed to yield the enantiomerically enriched product.

Factors Influencing Stereoselectivity:

The degree of stereoselectivity in these reactions is influenced by several factors, which are summarized in the table below.

| Factor | Influence on Stereoselectivity |

| Structure of the Chiral Catalyst/Ligand | The steric and electronic properties of the chiral catalyst or ligand are the primary determinants of the enantiomeric excess (ee). |

| Reaction Temperature | Lower temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states. |

| Solvent | The solvent can affect the conformation and activity of the catalyst and the stability of the transition states. |

| Nature of the Reducing Agent/Nucleophile | The size and reactivity of the hydride source or nucleophile can impact the facial selectivity of the attack on the carbonyl group. |

| Steric Hindrance of the Substrate | The bulky iodine and methyl groups ortho to the carbonyl in a precursor like 4-chloro-2-iodo-6-methylbenzaldehyde would create a highly biased steric environment, which could either enhance or hinder the desired stereoselection depending on the chosen catalytic system. |

In the context of synthesizing chiral analogs of (4-chloro-2-iodo-6-methylphenyl)methanol, a thorough investigation of these stereoselective methods would be necessary to achieve the desired enantiomeric purity.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Iodo 6 Methylphenyl Methanol

Reactivity of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group attached to the substituted benzene (B151609) ring, known as the benzyl alcohol moiety, is a site of rich chemical reactivity. Its transformations are influenced by the electronic nature of the aromatic ring and the steric environment at the benzylic position.

Oxidation Pathways and Mechanisms

The benzylic alcohol of (4-Chloro-2-iodo-6-methylphenyl)methanol can be readily oxidized to the corresponding aldehyde, 4-Chloro-2-iodo-6-methylbenzaldehyde. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) and sodium dichromate (Na₂Cr₂O₇) can oxidize primary benzylic alcohols to carboxylic acids. chemistrysteps.com However, for the synthesis of the aldehyde, milder and more selective reagents are preferred to prevent over-oxidation. chemistrysteps.com Reagents such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are particularly effective for the oxidation of primary alcohols to aldehydes under mild conditions. orientjchem.orgorganic-chemistry.orgwikipedia.org These hypervalent iodine reagents are known for their high selectivity and broad functional group tolerance. orientjchem.orgorganic-chemistry.orgwikipedia.org

The mechanism of oxidation by IBX typically involves an initial ligand exchange between the alcohol and the iodine(V) center, followed by a concerted elimination to yield the aldehyde and 2-iodobenzoic acid. wikipedia.org The reaction is generally carried out in solvents like DMSO or with stabilized IBX formulations to address its low solubility in common organic solvents. wikipedia.org

Table 1: Representative Oxidation of Benzyl Alcohols to Aldehydes This table presents illustrative data for the oxidation of substituted benzyl alcohols, analogous to the expected reactivity of (4-Chloro-2-iodo-6-methylphenyl)methanol.

| Substrate | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 2-Iodobenzyl alcohol | IBX | DMSO | ~90% |

| 4-Chlorobenzyl alcohol | PCC | CH₂Cl₂ | ~85% |

| 2,6-Dimethylbenzyl alcohol | Dess-Martin Periodinane | CH₂Cl₂ | ~92% |

Esterification and Etherification Reactions

The hydroxyl group of (4-Chloro-2-iodo-6-methylphenyl)methanol can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. However, the steric hindrance from the adjacent methyl and iodo groups can significantly impact the rates of these reactions.

Esterification: The formation of esters from sterically hindered alcohols often requires specific catalytic methods to overcome the reduced accessibility of the hydroxyl group. researchgate.net Direct esterification with carboxylic acids under acidic catalysis (Fischer esterification) may be slow. More effective methods include the use of activated carboxylic acid derivatives, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. iiste.org Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the reaction between the alcohol and a carboxylic acid. For particularly hindered substrates, strategies involving the in-situ formation of highly reactive intermediates, such as benzotriazole (B28993) esters, can lead to good yields. researchgate.net

Etherification: Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide, is a common method for preparing ethers. For a sterically hindered alcohol like (4-Chloro-2-iodo-6-methylphenyl)methanol, the formation of the alkoxide with a strong base (e.g., NaH) followed by reaction with a primary alkyl halide would be a viable route. Alternative methods for the etherification of benzyl alcohols include iron-catalyzed dehydration reactions and chemoselective methods that can differentiate benzylic alcohols from other types of alcohols present in a molecule. nih.govacs.org For instance, a system using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695) can selectively convert benzyl alcohols to their corresponding methyl or ethyl ethers. organic-chemistry.orgresearchgate.net

Table 2: Illustrative Esterification and Etherification of Hindered Benzyl Alcohols This table provides representative examples of reactions on sterically hindered benzyl alcohols, suggesting potential conditions for (4-Chloro-2-iodo-6-methylphenyl)methanol.

| Reaction Type | Substrate | Reagents | Product | Approx. Yield (%) |

|---|---|---|---|---|

| Esterification | 2,6-Dimethylbenzyl alcohol | Acetic anhydride, Pyridine | 2,6-Dimethylbenzyl acetate | 85-95% |

| Etherification | 2-Iodobenzyl alcohol | 1. NaH, THF 2. CH₃I | 1-(Iodomethyl)-2-methoxybenzene | 80-90% |

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic position in (4-Chloro-2-iodo-6-methylphenyl)methanol is activated towards nucleophilic substitution. ucalgary.ca The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution by a wide range of nucleophiles. For example, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzyl chloride or bromide.

These benzylic halides are highly reactive in both SN1 and SN2 reactions. ucalgary.cakhanacademy.org The stability of the intermediate benzylic carbocation, due to resonance delocalization with the aromatic ring, favors the SN1 pathway, especially for secondary and tertiary benzylic systems. chemistrysteps.com For a primary benzylic system like this, the SN2 mechanism is also highly favorable, assuming the incoming nucleophile is not excessively bulky. ucalgary.ca The presence of ortho-substituents can influence the preferred pathway.

Reactivity of Aromatic Halogen Substituents

The aromatic ring of (4-Chloro-2-iodo-6-methylphenyl)methanol is substituted with both iodine and chlorine, which exhibit markedly different reactivities, particularly in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions Involving the Iodo Group (e.g., Suzuki, Sonogashira, Heck)

The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodo group an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-2 position of the aromatic ring while leaving the chloro group at C-4 intact.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comlibretexts.orgorganic-chemistry.org This methodology is a powerful tool for the formation of carbon-carbon bonds and would allow for the introduction of a variety of aryl or vinyl groups at the position of the iodine atom. The steric hindrance from the adjacent methyl and hydroxymethyl groups might necessitate the use of bulky phosphine (B1218219) ligands to facilitate the reaction.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly efficient for aryl iodides and provides a direct route to arylalkynes. The reaction conditions are generally mild, and a wide range of functional groups are tolerated. wikipedia.org

Heck Reaction: In the Heck reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, typically with high trans selectivity. organic-chemistry.orgyoutube.comlibretexts.org This reaction provides a means to introduce alkenyl substituents at the ortho-position to the hydroxymethyl group.

Table 3: Predicted Outcomes for Cross-Coupling Reactions of an Aryl Iodide This table illustrates the expected products and general conditions for cross-coupling reactions at the iodo-substituted position of a molecule like (4-Chloro-2-iodo-6-methylphenyl)methanol.

| Reaction | Coupling Partner | Catalyst System | Expected Product Type |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Stilbene derivative |

Potential for Nucleophilic Aromatic Substitution with the Chloro Group

Aryl chlorides are generally unreactive towards nucleophilic aromatic substitution (SNAr) unless the aromatic ring is activated by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions. libretexts.orgnih.gov The (4-Chloro-2-iodo-6-methylphenyl)methanol molecule lacks such strong activating groups. The iodo and methyl groups are not sufficiently electron-withdrawing to facilitate an SNAr reaction at the chloro-substituted carbon under typical conditions.

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org For this to occur, the energy of the intermediate must be lowered by electron-withdrawing substituents that can delocalize the negative charge. youtube.com In the absence of such activation, extremely harsh conditions (high temperatures and pressures) or the use of very strong bases (which may proceed through a benzyne (B1209423) mechanism) would be required to induce substitution of the chloro group. Therefore, the chloro group in this molecule is expected to be relatively inert to nucleophilic attack under standard laboratory conditions.

Halogen-Dance and Migration Phenomena

The "halogen dance" is a base-induced intramolecular migration of a halogen atom to a more stable position on an aromatic or heteroaromatic ring. researchgate.net In the context of (4-Chloro-2-iodo-6-methylphenyl)methanol, the presence of two different halogens, iodine and chlorine, on the phenyl ring introduces the possibility of interesting migration phenomena.

The generally accepted mechanism for the halogen dance involves the deprotonation of a ring proton by a strong base, typically an organolithium reagent or a lithium amide, to form an aryl anion. This is followed by the migration of a halogen from an adjacent or nearby carbon to the anionic center, with the concomitant formation of a new, more stable aryl anion. The relative stability of the intermediate aryl anions often dictates the direction and feasibility of the migration.

For (4-Chloro-2-iodo-6-methylphenyl)methanol, a hypothetical halogen dance reaction could be initiated by deprotonation at either the C3 or C5 position. Given the directing effects of the substituents, the acidity of these protons would be influenced by the electron-withdrawing nature of the halogens and the electron-donating nature of the methyl and hydroxymethyl groups.

Possible Migration Pathways:

Iodine Migration: Due to the lower bond strength of the C-I bond compared to the C-Cl bond, iodine is generally a more mobile halogen in halogen dance reactions. Deprotonation at C3 could potentially lead to a 1,2-migration of the iodine atom from C2 to C3.

Chlorine Migration: While less common, the migration of chlorine is also possible. Deprotonation at C5 could potentially initiate a 1,2-migration of the chlorine atom from C4 to C5.

The regioselectivity of the deprotonation and the subsequent halogen migration would be a complex interplay of the electronic and steric factors discussed in the next section.

Influence of Steric and Electronic Effects from Methyl and Halogen Groups on Reactivity

The reactivity of (4-Chloro-2-iodo-6-methylphenyl)methanol is significantly governed by the steric and electronic contributions of its substituents: the methyl group, the chlorine atom, and the iodine atom.

Electronic Effects:

Methyl Group (-CH₃): The methyl group at the C6 position is an electron-donating group through induction and hyperconjugation. This increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to it.

Steric Effects:

Methyl Group and Iodine Atom: The ortho positioning of the bulky methyl group and iodine atom flanking the hydroxymethyl group creates significant steric hindrance around this functional group. This steric congestion can influence the accessibility of the hydroxyl group and the benzylic carbon to reagents, potentially slowing down reactions at this site.

Ring Reactivity: The steric bulk of the substituents can also direct the approach of reagents in reactions involving the aromatic ring, influencing the regioselectivity of substitution reactions.

The combination of these effects leads to a nuanced reactivity profile. For instance, in reactions involving the benzylic alcohol, the electron-donating methyl group might stabilize a potential benzylic carbocation intermediate, while the steric hindrance could favor SN2-type reactions over SN1. chemistrysteps.comlibretexts.org

Investigations into Ring Functionalization and Derivatization

The substituted phenyl ring of (4-Chloro-2-iodo-6-methylphenyl)methanol offers several avenues for further functionalization and the synthesis of more complex derivatives.

Electrophilic Aromatic Substitution:

The directing effects of the existing substituents would play a crucial role in determining the position of any incoming electrophile. The activating, ortho,para-directing methyl group is in competition with the deactivating, ortho,para-directing halogen atoms. The outcome of an electrophilic substitution reaction would depend on the reaction conditions and the nature of the electrophile. The most likely positions for substitution would be C3 and C5, which are ortho and para to the activating methyl group, respectively.

Metal-Halogen Exchange:

The presence of an iodo substituent makes the molecule a prime candidate for metal-halogen exchange reactions. Treatment with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures would selectively replace the iodine atom with a lithium atom, generating a highly reactive aryllithium species. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at the C2 position.

Cross-Coupling Reactions:

The carbon-iodine bond is also susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions provide powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse array of derivatives.

Below is a table summarizing potential ring functionalization reactions:

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃/H₂SO₄ | Introduction of a nitro group, likely at C3 or C5 |

| Halogenation | Br₂/FeBr₃ | Introduction of a bromine atom, likely at C3 or C5 |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Introduction of an acyl group, likely at C3 or C5 |

| Metal-Halogen Exchange | n-BuLi, then E⁺ | Replacement of iodine with an electrophile (E) |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Formation of a biaryl compound at C2 |

Exploration of Novel Chemical Transformations Mediated by (4-Chloro-2-iodo-6-methylphenyl)methanol

The unique arrangement of functional groups in (4-Chloro-2-iodo-6-methylphenyl)methanol opens up possibilities for novel chemical transformations.

Intramolecular Cyclization Reactions:

The ortho relationship between the hydroxymethyl group and the iodine atom provides a scaffold for potential intramolecular cyclization reactions. For example, under conditions that favor the formation of a benzylic cation or radical, an intramolecular attack from the oxygen of the hydroxyl group onto the carbon bearing the iodine could be envisioned, potentially leading to the formation of a cyclic ether.

Palladium-Catalyzed Domino Reactions:

The presence of both an iodo group and a benzylic alcohol allows for the design of palladium-catalyzed domino or cascade reactions. For instance, an initial oxidative addition of a palladium(0) catalyst into the C-I bond could be followed by an intramolecular reaction with the alcohol moiety or an intermolecular coupling with another reactant, leading to the rapid construction of complex molecular architectures.

Ortho-Quinone Methide Formation:

Under specific conditions, dehydration of the benzylic alcohol could potentially lead to the formation of a reactive ortho-quinone methide intermediate. The presence of the flanking methyl and iodo groups would influence the stability and subsequent reactivity of this intermediate, which could then participate in various cycloaddition or nucleophilic addition reactions.

The exploration of these and other potential transformations could lead to the discovery of new synthetic methodologies and the construction of novel molecular frameworks.

Advanced Spectroscopic Characterization Methodologies and Data Interpretation

Elucidation of Molecular Structure through High-Resolution NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, one can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of (4-Chloro-2-iodo-6-methylphenyl)methanol is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, methyl, and hydroxyl protons.

Aromatic Protons (H-3, H-5): The two aromatic protons are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the deshielding effects of the adjacent iodine and chlorine atoms, these protons would likely resonate at the lower end of this range. They would appear as doublets due to coupling with each other (a meta-coupling, J ≈ 2-3 Hz).

Benzylic Protons (-CH₂OH): The two protons of the methylene (B1212753) group attached to the aromatic ring and the hydroxyl group are diastereotopic due to the presence of the ortho-iodo substituent, which restricts rotation. They are expected to resonate as a pair of doublets (an AB quartet) around δ 4.5-5.0 ppm, with a geminal coupling constant of approximately 12-15 Hz.

Methyl Protons (-CH₃): The three protons of the methyl group are predicted to give a singlet at approximately δ 2.3-2.6 ppm. The exact shift is influenced by the ortho-iodo and para-chloro substituents.

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature. It is expected to appear as a broad singlet that can range from δ 1.5 to 5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. For (4-Chloro-2-iodo-6-methylphenyl)methanol, eight distinct signals are anticipated.

Aromatic Carbons: Six unique signals are expected for the aromatic carbons. The carbon bearing the iodine (C-2) would be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90-100 ppm. The carbon attached to the chlorine (C-4) would be deshielded, resonating around δ 130-135 ppm. The remaining aromatic carbons (C-1, C-3, C-5, C-6) would have chemical shifts in the typical aromatic region of δ 120-145 ppm, with their precise locations influenced by the substitution pattern.

Benzylic Carbon (-CH₂OH): This carbon is expected to resonate in the range of δ 60-70 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal is predicted to be in the upfield region, around δ 20-25 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~7.4 | d | ~2.5 |

| H-5 | ~7.2 | d | ~2.5 |

| -CH₂OH | ~4.7 | ABq | ~13 |

| -CH₃ | ~2.4 | s | - |

| -OH | variable | br s | - |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~142 |

| C-2 | ~95 |

| C-3 | ~130 |

| C-4 | ~133 |

| C-5 | ~128 |

| C-6 | ~140 |

| -CH₂OH | ~65 |

| -CH₃ | ~22 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. A cross-peak between the two aromatic protons would confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals for the aromatic CH, benzylic CH₂, and methyl CH₃ groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. For instance, correlations from the benzylic protons to the aromatic carbons C-1, C-2, and C-6 would confirm the position of the methanol (B129727) group. Similarly, correlations from the methyl protons to C-1, C-5, and C-6 would verify the placement of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. A NOESY experiment would show through-space correlations between the benzylic protons and the methyl protons, confirming their ortho relationship on the benzene (B151609) ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Band Assignment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

O-H Stretch: A broad and strong absorption band is expected in the FT-IR spectrum in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group, indicative of intermolecular hydrogen bonding in the solid state or as a neat liquid. pressbooks.publibretexts.org

C-H Stretching: Aromatic C-H stretching vibrations would appear as a series of weaker bands between 3000 and 3100 cm⁻¹. theaic.org The aliphatic C-H stretching of the methyl and methylene groups would be observed between 2850 and 3000 cm⁻¹.

C=C Aromatic Stretching: The stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-O Stretching: The C-O stretching of the primary alcohol is anticipated to give a strong band in the FT-IR spectrum around 1050-1150 cm⁻¹.

C-Cl and C-I Stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region. The C-I stretch is expected at a lower frequency, generally in the 500-600 cm⁻¹ range. These bands may be more prominent in the Raman spectrum. researchgate.net

Predicted Vibrational Spectroscopy Data

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad, strong) | Weak | Stretching |

| Aromatic C-H | 3000-3100 (weak) | Moderate | Stretching |

| Aliphatic C-H | 2850-3000 (moderate) | Moderate | Stretching |

| Aromatic C=C | 1450-1600 (moderate) | Strong | Stretching |

| C-O | 1050-1150 (strong) | Weak | Stretching |

| C-Cl | 600-800 (moderate) | Moderate | Stretching |

| C-I | 500-600 (weak) | Strong | Stretching |

Mass Spectrometry (HRMS, GC-MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion. This would allow for the unambiguous confirmation of the molecular formula, C₈H₈ClIO. The isotopic pattern of the molecular ion would be characteristic, showing the presence of one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I).

Gas Chromatography-Mass Spectrometry (GC-MS): In a GC-MS experiment, the compound would be fragmented in the mass spectrometer. The fragmentation pattern of benzyl (B1604629) alcohols is well-documented. brainly.inucalgary.ca Expected fragmentation pathways for (4-Chloro-2-iodo-6-methylphenyl)methanol would include:

Loss of a hydroxyl radical (•OH) to form a stable benzylic cation.

Loss of a water molecule (H₂O).

Loss of the entire hydroxymethyl group (•CH₂OH).

Cleavage of the iodine or chlorine atoms.

The tropylium (B1234903) ion rearrangement, a common fragmentation pathway for benzyl derivatives, would likely be observed. stackexchange.com

Chiroptical Spectroscopy for Enantiomeric Excess Determination (if applicable)

(4-Chloro-2-iodo-6-methylphenyl)methanol is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity, and techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD) would not be applicable for its analysis. cas.czsaschirality.org These techniques are used to study chiral molecules, which are non-superimposable on their mirror images. synchrotron-soleil.fr

Computational and Theoretical Studies of 4 Chloro 2 Iodo 6 Methylphenyl Methanol

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to find the lowest energy conformation, known as the optimized geometry.

For (4-Chloro-2-iodo-6-methylphenyl)methanol, the calculations would begin by defining a starting geometry, which is then iteratively refined to minimize the forces on each atom. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. The electronic structure describes how electrons are distributed across the molecule, which is crucial for understanding its properties and reactivity.

Table 1: Illustrative Optimized Geometric Parameters for (4-Chloro-2-iodo-6-methylphenyl)methanol

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Lengths | C-Cl | 1.75 Å |

| C-I | 2.10 Å | |

| C-C (aromatic) | 1.40 Å | |

| C-C (ring-CH3) | 1.51 Å | |

| C-C (ring-CH2OH) | 1.52 Å | |

| C-O | 1.43 Å | |

| O-H | 0.96 Å | |

| Bond Angles | Cl-C-C | 119.5° |

| I-C-C | 120.5° | |

| C-C-C (aromatic) | 120.0° | |

| C-C-O | 112.0° | |

| C-O-H | 109.0° |

Note: These values are illustrative examples of what a DFT calculation might yield and are based on typical values for similar chemical bonds.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data or for identifying the compound.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated by determining the magnetic shielding around each nucleus (e.g., ¹H and ¹³C) in the optimized molecular geometry. These theoretical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared directly with experimental spectra.

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers at which the molecule will absorb IR radiation. These predicted frequencies correspond to specific bond stretches, bends, and twists within the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method to predict the electronic transitions that give rise to UV-Vis absorption. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Table 2: Predicted Spectroscopic Data for (4-Chloro-2-iodo-6-methylphenyl)methanol (Illustrative)

| Spectrum Type | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ) | 7.3-7.5 ppm | Aromatic protons |

| Chemical Shift (δ) | 4.6 ppm | -CH₂- protons | |

| Chemical Shift (δ) | 2.4 ppm | -CH₃ protons | |

| Chemical Shift (δ) | 2.1 ppm | -OH proton | |

| ¹³C NMR | Chemical Shift (δ) | 130-140 ppm | Aromatic C-Cl, C-I, C-CH₃ |

| Chemical Shift (δ) | 95 ppm | Aromatic C-I | |

| Chemical Shift (δ) | 65 ppm | -CH₂OH carbon | |

| Chemical Shift (δ) | 20 ppm | -CH₃ carbon | |

| IR | Vibrational Frequency | 3400 cm⁻¹ | O-H stretch |

| Vibrational Frequency | 2950 cm⁻¹ | C-H stretch (aliphatic) | |

| Vibrational Frequency | 1050 cm⁻¹ | C-O stretch | |

| Vibrational Frequency | 750 cm⁻¹ | C-Cl stretch | |

| Vibrational Frequency | 550 cm⁻¹ | C-I stretch | |

| UV-Vis | λmax | 275 nm | π → π* transition |

Note: These are hypothetical values intended to illustrate the output of spectroscopic prediction calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy indicates a greater ability to accept electrons, suggesting higher reactivity towards nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 3: Calculated FMO Energies and Reactivity Descriptors (Illustrative)

| Parameter | Symbol | Formula | Calculated Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.3 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.85 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.65 eV |

| Chemical Softness | S | 1/(2η) | 0.19 eV⁻¹ |

Note: These values are illustrative and represent typical ranges for halogenated aromatic compounds.

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry can be used to map out the entire energy profile of a chemical reaction, providing valuable insights into its mechanism. This is achieved by identifying and characterizing the structures of reactants, products, intermediates, and, most importantly, transition states.

A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. By calculating the energy of the transition state relative to the reactants, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. For (4-Chloro-2-iodo-6-methylphenyl)methanol, one could study reactions such as the oxidation of the methanol (B129727) group to an aldehyde or its conversion to an ether.

Table 4: Hypothetical Transition State Calculation for a Reaction

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State | +25.0 |

| 3 | Products | -10.0 |

Note: This table illustrates a hypothetical exothermic reaction with an activation energy of 25.0 kcal/mol.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them.

For (4-Chloro-2-iodo-6-methylphenyl)methanol, key rotations would occur around the C(ring)-C(methylene) bond and the C(methylene)-O bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface or landscape can be generated. This landscape reveals the low-energy valleys corresponding to stable conformers and the hills corresponding to the transition states between them.

Table 5: Relative Energies of Hypothetical Conformers

| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population at 298 K |

| 1 (Global Minimum) | 60° | 0.00 | 70% |

| 2 | 180° | 0.85 | 25% |

| 3 | -60° | 1.50 | 5% |

Note: The data is illustrative, showing how different spatial arrangements of the -OH group could lead to different energy states.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The way molecules interact with each other governs their physical properties, such as boiling point and solubility, as well as their organization in the solid state. (4-Chloro-2-iodo-6-methylphenyl)methanol has several functional groups capable of forming specific intermolecular interactions.

Hydrogen Bonding: The hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor. It can form strong hydrogen bonds with other molecules of itself or with other polar molecules.

Halogen Bonding: Both chlorine and iodine atoms can act as halogen bond donors. This occurs when an electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic site on an adjacent molecule. rsc.org Iodine typically forms stronger halogen bonds than chlorine.

Computational methods can model dimers or larger clusters of molecules to calculate the strength and geometry of these interactions.

Table 6: Summary of Potential Intermolecular Interactions (Illustrative)

| Interaction Type | Donor | Acceptor | Estimated Interaction Energy |

| Hydrogen Bond | -OH | -OH | -5 to -8 kcal/mol |

| Halogen Bond | C-I | O (hydroxyl) | -2 to -4 kcal/mol |

| Halogen Bond | C-Cl | O (hydroxyl) | -1 to -2 kcal/mol |

| π-π Stacking | Phenyl Ring | Phenyl Ring | -1 to -3 kcal/mol |

Note: These energy values are typical estimates for the types of interactions listed.

Research Applications of 4 Chloro 2 Iodo 6 Methylphenyl Methanol As a Synthetic Building Block or Precursor

Role as a Precursor in the Synthesis of Complex Organic Molecules

The primary utility of (4-Chloro-2-iodo-6-methylphenyl)methanol in synthetic organic chemistry lies in its capacity to serve as a versatile scaffold for the construction of more complex molecular architectures. The presence of a carbon-iodine bond is particularly significant, as it is a common and highly effective functional group for participating in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The ortho-iodo and ortho-methyl substitution pattern creates a sterically hindered environment around the reactive center, which can be exploited to control selectivity in certain reactions. The hydroxymethyl group adds another layer of synthetic versatility, allowing for subsequent modifications such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

Potential Synthetic Transformations:

| Reaction Type | Reactant | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid | Substituted biaryl methanol (B129727) | Construction of biaryl frameworks, common in pharmaceuticals and materials. |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted benzyl (B1604629) alcohol | Introduction of linear alkyne moieties, useful for extending conjugation or as handles for further reactions. |

| Heck-Mizoroki Coupling | Alkene | Alkenyl-substituted benzyl alcohol | Formation of new carbon-carbon double bonds, leading to stilbene-like structures. |

| Buchwald-Hartwig Amination | Amine | Amino-substituted benzyl alcohol | Synthesis of arylamines, a key functional group in many biologically active molecules. |

| Oxidation | Oxidizing agent (e.g., PCC, DMP) | 4-Chloro-2-iodo-6-methylbenzaldehyde | Conversion to an aldehyde for subsequent reactions like Wittig olefination or reductive amination. |

This table represents potential synthetic applications based on the compound's functional groups, not a compilation of documented reactions for this specific molecule.

Utilization in Ligand Design for Catalysis

The sterically demanding nature of the 2-iodo-6-methylphenyl scaffold makes (4-Chloro-2-iodo-6-methylphenyl)methanol an interesting precursor for the synthesis of bulky ligands for transition metal catalysis. Sterically hindered ligands are crucial in many catalytic systems as they can enhance catalyst stability, control coordination numbers, and influence the regio- and stereoselectivity of reactions by creating a specific steric environment around the metal center.

For instance, the hydroxymethyl group can be converted to a phosphinomethyl group through a two-step process involving conversion to the corresponding benzyl halide followed by reaction with a phosphide. The resulting phosphine (B1218219) ligand would possess a sterically encumbered backbone, which could be beneficial in cross-coupling reactions or other catalytic transformations where ligand dissociation and association play a key role in the catalytic cycle. The ortho-iodo group can also be used to introduce other coordinating groups, leading to the formation of bidentate or pincer-type ligands.

Hypothetical Ligand Synthesis and Application:

| Ligand Type | Synthetic Intermediate from Precursor | Potential Metal Complex | Potential Catalytic Application |

| Bulky Monodentate Phosphine | (4-Chloro-2-iodo-6-methylphenyl)methyl)diphenylphosphine | Palladium(II), Nickel(II) | Cross-coupling reactions (e.g., Suzuki, Heck). ucla.edu |

| Bidentate P,N-Ligand | 2-(Aminomethyl)-5-chloro-1-iodo-3-methylbenzene | Rhodium(I), Iridium(I) | Asymmetric hydrogenation, hydroformylation. |

This table is illustrative of the potential for ligand design and does not represent experimentally verified outcomes for this specific compound.

Applications in Materials Chemistry through Polymerization or Functionalization

In materials chemistry, functionalized aromatic compounds are often used as monomers for the synthesis of specialty polymers or as agents for the surface modification of existing materials. (4-Chloro-2-iodo-6-methylphenyl)methanol could potentially be utilized in this context.

The hydroxymethyl group can act as an initiator for ring-opening polymerization of cyclic esters like lactide or caprolactone, leading to polymers with a specific end-group derived from the parent molecule. researchgate.netresearchgate.net This would introduce the chloro-iodo-methylphenyl moiety at the terminus of the polymer chain, which could then be used for further functionalization, for example, by grafting the polymer onto a surface or coupling it with another polymer chain via the iodo group.

Alternatively, the compound could be incorporated as a pendant group in a polymer chain. For instance, after conversion of the hydroxymethyl group to a polymerizable group (e.g., an acrylate (B77674) or styrenyl ether), it could be copolymerized with other monomers to create a functional polymer. The iodo and chloro groups on the pendant unit would then be available for post-polymerization modification, allowing for the tuning of the material's properties.

Exploration in Medicinal Chemistry as a Scaffold for Novel Drug Design

Substituted benzyl alcohols and biaryl structures are common motifs in a wide range of biologically active molecules and pharmaceuticals. ontosight.ainih.govresearchgate.net The scaffold of (4-Chloro-2-iodo-6-methylphenyl)methanol provides a platform for the synthesis of novel compounds for biological screening. The different substituents on the phenyl ring allow for fine-tuning of steric and electronic properties, which can be crucial for optimizing interactions with biological targets.

Through cross-coupling reactions at the iodo position, a second aryl or heteroaryl ring can be introduced, leading to a biaryl methanol structure. Biaryl compounds are privileged structures in medicinal chemistry, known to exhibit a range of biological activities. The hydroxymethyl group can serve as a hydrogen bond donor or acceptor, or it can be further modified to introduce other functional groups. The chlorine atom can also contribute to binding interactions and can influence the metabolic stability of the molecule.

Examples of Drug Scaffolds with Similar Structural Features:

| Drug Class | Key Structural Feature | Relevance to Precursor |

| Non-steroidal anti-inflammatory drugs (NSAIDs) | Biaryl frameworks | Can be synthesized via Suzuki coupling of the iodo-group. |

| Antifungal agents | Halogenated aromatic rings | The chloro-substituent can enhance activity. |

| Kinase inhibitors | Substituted phenyl rings | The scaffold allows for diverse substitution patterns to target specific kinase binding sites. |

This table highlights the relevance of the structural motifs of the precursor to known classes of therapeutic agents and does not imply any biological activity of the precursor itself.

Development of Fluorescent Probes or Sensor Molecules

The development of fluorescent probes for the detection of specific analytes is an active area of research. The core of a fluorescent probe typically consists of a fluorophore whose photophysical properties are sensitive to its local environment or to binding events. While the (4-Chloro-2-iodo-6-methylphenyl)methanol molecule itself is not inherently fluorescent, it can serve as a building block for the synthesis of more complex fluorescent molecules.

For instance, by coupling a known fluorophore to the iodo position via a Sonogashira or Suzuki reaction, a new derivative can be synthesized. The hydroxymethyl group could then be modified to include a receptor unit that selectively binds to a target analyte. Binding of the analyte to the receptor could induce a conformational change or an electronic perturbation that modulates the fluorescence of the attached fluorophore, leading to a "turn-on" or "turn-off" sensory response. The specific substitution pattern of the phenyl ring could be used to fine-tune the photophysical properties of the resulting probe.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of (4-Chloro-2-iodo-6-methylphenyl)methanol and its derivatives often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research will undoubtedly focus on the development of greener and more sustainable synthetic protocols. Key areas of exploration include:

Catalytic Halogenation: Moving away from stoichiometric halogenating agents towards catalytic systems for the introduction of chloro and iodo substituents onto the aromatic ring. This includes exploring environmentally benign halogen sources and catalysts that can operate under milder conditions nih.govyoutube.com. For instance, indole-catalyzed halogenation presents a greener alternative to traditional methods that use harsh, non-green solvents vapourtec.com.

Biocatalysis: The use of whole-cell or isolated enzyme systems for the synthesis of halogenated aromatic compounds is a promising avenue. Biocatalysis offers high selectivity under mild, aqueous conditions, thereby reducing the environmental impact mdpi.commdpi.com. Research into identifying or engineering enzymes capable of regioselectively halogenating the toluene (B28343) precursor or reducing a corresponding benzaldehyde derivative would be highly valuable mdpi.commdpi.com.

Alternative Solvents and Energy Sources: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the reliance on volatile organic compounds. Additionally, the application of alternative energy sources like microwave or ultrasound irradiation could lead to faster reaction times and improved energy efficiency researchgate.nettn-sanso.co.jp.

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Halogenation | Reduced waste, milder conditions, improved atom economy. | Catalyst stability and recovery, selectivity in polyhalogenation. |

| Biocatalysis | High selectivity, mild reaction conditions, aqueous media. | Enzyme discovery and engineering, substrate scope, process scale-up. |

| Alternative Solvents | Reduced VOC emissions, potential for catalyst recycling. | Solvent toxicity and biodegradability, compatibility with reagents. |

Exploration of Bio-orthogonal Reactions for Derivatization

Bio-orthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers exciting opportunities for the application of (4-Chloro-2-iodo-6-methylphenyl)methanol semanticscholar.orgcambrex.comresearchgate.net. The presence of the aryl iodide moiety is particularly advantageous for this purpose.

Future research in this area could focus on:

Development of Bio-orthogonal Probes: Utilizing the aryl iodide for transition metal-catalyzed cross-coupling reactions under biocompatible conditions. This would allow for the attachment of reporter molecules, such as fluorophores or affinity tags, enabling the study of its biological targets in a cellular environment mit.edu.

Palladium-Catalyzed Bio-conjugation: Exploring the use of water-soluble palladium catalysts to mediate Suzuki-Miyaura or Sonogashira couplings of (4-Chloro-2-iodo-6-methylphenyl)methanol derivatives to biomolecules. The reactivity of the C-I bond can be selectively exploited over the C-Cl bond, offering a handle for specific chemical modifications mit.edu.

Integration into Flow Chemistry or Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages in terms of safety, efficiency, and scalability, particularly in the pharmaceutical industry mit.edumdpi.comresearchgate.netresearchgate.netnsf.gov. The synthesis of (4-Chloro-2-iodo-6-methylphenyl)methanol and its conversion to downstream products are prime candidates for this technological shift.

Key research directions include:

Continuous Halogenation and Reduction: Developing flow reactor setups for the selective iodination and chlorination of the aromatic precursor, as well as the subsequent reduction of a benzaldehyde intermediate to the target benzyl (B1604629) alcohol. Flow chemistry allows for precise control over reaction parameters, which can enhance selectivity and minimize the formation of byproducts nsf.gov.

Telescoped Synthesis of USP7 Inhibitors: Designing multi-step continuous flow processes that directly convert (4-Chloro-2-iodo-6-methylphenyl)methanol into advanced intermediates or even the final USP7 inhibitor without the need for isolation and purification of intermediates. This approach can significantly reduce manufacturing time and cost mit.edumdpi.comresearchgate.net. The synthesis of deuterated aromatic compounds for applications like OLEDs has already benefited from flow synthesis methods, highlighting the potential for this technology tn-sanso.co.jp.

| Flow Chemistry Application | Key Benefits | Research Focus |

| Continuous Synthesis | Enhanced safety, improved heat and mass transfer, precise process control. | Reactor design, catalyst immobilization, real-time reaction monitoring. |

| Telescoped Reactions | Reduced cycle time, minimized waste, lower production costs. | Solvent compatibility, management of byproducts, in-line purification. |

| Automated Platforms | High-throughput screening, rapid library synthesis, process optimization. | Robotic handling of reagents, integration of analytical techniques. |

Detailed Investigation of Stereoselective Syntheses

While (4-Chloro-2-iodo-6-methylphenyl)methanol itself is achiral, many of its derivatives, particularly those that are pharmacologically active, may possess stereogenic centers. The development of stereoselective synthetic methods is therefore crucial.

Future research should concentrate on:

Asymmetric Reduction of Ketones: The enantioselective reduction of the corresponding prochiral ketone, 4-chloro-2-iodo-6-methylacetophenone, to produce a chiral secondary alcohol. This can be achieved through various methods, including the use of chiral catalysts (e.g., Noyori-type ruthenium complexes) or biocatalysts (e.g., ketoreductases) mdpi.com.

Enzymatic Hydroxylation: Exploring the use of cytochrome P450 monooxygenases to directly and enantioselectively hydroxylate the benzylic position of a suitable precursor. This approach offers a direct route to chiral benzylic alcohols mdpi.com.

Chiral Resolution: Developing efficient methods for the resolution of racemic mixtures of chiral derivatives of (4-Chloro-2-iodo-6-methylphenyl)methanol, for instance, through enzymatic kinetic resolution.

Unexplored Reactivity Profiles and Novel Applications in Emerging Fields

The unique electronic and steric properties conferred by the chloro, iodo, and methyl substituents on the phenyl ring of (4-Chloro-2-iodo-6-methylphenyl)methanol suggest a rich and largely unexplored reactivity profile.

Promising areas for future investigation include:

Orthogonal Reactivity: Exploiting the differential reactivity of the C-I and C-Cl bonds in sequential cross-coupling reactions. The C-I bond is generally more reactive in palladium-catalyzed reactions, allowing for selective functionalization at the 2-position, followed by a subsequent transformation at the 4-position acs.org.

Novel Palladium-Catalyzed Cycles: Investigating novel palladium-catalyzed reactions that go beyond standard cross-couplings. For instance, the ortho-iodo group could direct C-H activation at the methyl group or facilitate novel cyclization reactions. The development of new ligands could play a key role in enabling such transformations.

Applications in Materials Science: The presence of heavy atoms (iodine and chlorine) and the potential for functionalization make this compound an interesting candidate for the development of new materials with applications in areas such as organic electronics or as flame retardants.

Photochemical Reactions: Exploring the photochemical reactivity of the C-I bond, which is known to be photolabile. This could open up avenues for novel, light-induced transformations and the synthesis of complex molecular architectures.

Q & A

Q. What are the established synthetic routes for (4-Chloro-2-iodo-6-methylphenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and hydroxylation steps. For example:

Friedel-Crafts alkylation to introduce the methyl group.

Iodination using iodine monochloride (ICl) in acetic acid at 60–80°C for regioselective iodination.

Chlorination via electrophilic substitution with Cl₂/FeCl₃.

Hydroxymethylation using paraformaldehyde under acidic conditions.

- Key Variables : Temperature, solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., FeCl₃ vs. AlCl₃).

- Yield Optimization : Lower temperatures (0–5°C) during iodination reduce byproducts (e.g., diiodinated derivatives) .

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Methylation | CH₃I, AlCl₃, 0°C | 70–85% |

| Iodination | ICl, AcOH, 70°C | 60–75% |

| Chlorination | Cl₂, FeCl₃, RT | 80–90% |

| Hydroxymethylation | Paraformaldehyde, H₂SO₄ | 50–65% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : The iodine atom induces significant deshielding in adjacent protons (e.g., aromatic protons at δ 7.2–7.8 ppm). The -CH₂OH group appears as a triplet at δ 4.5–5.0 ppm (¹H) and δ 60–65 ppm (¹³C) .

- X-ray Crystallography : SHELX software (e.g., SHELXL-2018) refines crystal structures by optimizing heavy-atom parameters (iodine’s high electron density requires robust absorption corrections) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

- Methodological Answer :

- Step 1 : Cross-validate DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental NMR/IR. Discrepancies in chemical shifts may arise from solvent effects (implicit vs. explicit solvation models) .

- Step 2 : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks, especially given iodine’s isotopic pattern (e.g., [M+H]⁺ at m/z 326.92 with ²⁷% abundance for ¹²⁷I) .

- Case Study : A 5 ppm deviation in calculated vs. observed ¹³C NMR for the iodinated carbon was resolved by incorporating relativistic effects (ZORA approximation in DFT) .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodological Answer :

- Degradation Pathways : Photo-induced C-I bond cleavage and oxidation of -CH₂OH to -COOH.

- Mitigation :

Store in amber vials under inert gas (N₂/Ar) at –20°C.

Add stabilizers (e.g., 0.1% BHT) to inhibit radical formation.

Monitor purity via HPLC (C18 column, 70:30 H₂O:MeCN, λ = 254 nm) every 3 months .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura : The C-I bond undergoes Pd-catalyzed coupling with arylboronic acids (e.g., 4-MeC₆H₄B(OH)₂) at 80°C in dioxane. Iodine’s superior leaving-group ability vs. Cl/Br enables faster kinetics (TOF = 12 h⁻¹ vs. 5 h⁻¹ for Cl) .

- Limitation : Steric hindrance from the 6-methyl group reduces yields with bulky coupling partners (e.g., 2-naphthylboronic acid).

Data Analysis & Contradiction Management

Q. How should researchers address inconsistent crystallographic data across multiple trials?

- Methodological Answer :

- Step 1 : Verify data collection parameters (e.g., crystal decay during X-ray exposure). Use SHELXD for twinning detection if Rint > 0.1 .

- Step 2 : Re-refine structures with alternative space groups (e.g., P2₁/c vs. P-1) to resolve disorder in the methyl group .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodological Answer :

- Use ANOVA to compare batch-to-batch variability (e.g., 5 batches, n = 3 per batch). A p-value < 0.05 indicates significant differences.

- Example : A 15% yield variation was traced to inconsistent Cl₂ gas flow rates (fixed via mass-flow controllers) .

Safety & Handling

Q. What are the recommended protocols for safe handling of iodine-containing intermediates?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.